molecular formula C18H18N4O4 B6581931 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine CAS No. 1209299-62-6

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine

Cat. No.: B6581931
CAS No.: 1209299-62-6
M. Wt: 354.4 g/mol
InChI Key: GYGCKGVIZFLMAZ-UHFFFAOYSA-N
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Description

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine (CAS: 1209299-62-6) is a heterocyclic molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole ring (bearing a cyclopropyl group) and a 1,2-oxazole moiety linked to a furan-2-yl group via a carbonyl bridge. Its molecular formula is C₁₈H₁₈N₄O₄, with a molecular weight of 354.4 g/mol . The SMILES notation (O=C(c1cc(-c2ccco2)on1)N1CCC(c2nnc(C3CC3)o2)CC1) highlights the spatial arrangement of these functional groups.

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-18(13-10-15(26-21-13)14-2-1-9-24-14)22-7-5-12(6-8-22)17-20-19-16(25-17)11-3-4-11/h1-2,9-12H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGCKGVIZFLMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine represents a novel class of heterocyclic compounds with potential biological activities. This article provides a detailed overview of its biological activity based on available scientific literature and research findings.

Chemical Structure and Properties

The compound consists of a piperidine core substituted with a cyclopropyl oxadiazole and a furan-containing oxazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of oxadiazoles and oxazoles exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) through mechanisms involving the activation of p53 and caspase pathways . The specific compound may share similar mechanisms due to structural similarities.

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives are noted for their antimicrobial properties. Studies have demonstrated that certain oxadiazole-based compounds exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed compound could potentially possess similar antimicrobial effects given its structural composition.

The biological activity of oxadiazole derivatives often involves:

  • Enzyme Inhibition : Many compounds interact with enzymes critical for cancer cell metabolism or bacterial survival.
  • Cell Signaling Modulation : These compounds may modulate pathways involved in apoptosis and inflammation by interacting with transcription factors.
  • Reactive Oxygen Species (ROS) Regulation : Some derivatives enhance oxidative stress in cancer cells, leading to cell death.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted on similar oxadiazole derivatives. For example, a study reported IC50 values in the micromolar range for compounds against MCF-7 cells, indicating moderate to high cytotoxicity . The compound's structure suggests it may exhibit comparable or enhanced cytotoxic effects.

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction via p53 activation
5bU-9372.41Caspase pathway involvement
Target--Potential interaction with cancer-related enzymes

Molecular Docking Studies

Molecular docking studies indicate strong binding affinities between oxadiazole derivatives and target proteins involved in cancer pathways. The proposed compound's unique structure may enhance its binding efficiency compared to traditional drugs like Tamoxifen .

Comparison with Similar Compounds

Structural Analogues of Piperidine-Oxadiazole Derivatives

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported)
Target Compound C₁₈H₁₈N₄O₄ 354.4 Cyclopropyl, Furan-2-yl, Isoxazole-carbonyl Not reported
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine C₁₃H₁₅N₃O 229.28 Phenyl Not reported
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₆H₁₂F₃N₅O 347.3 Trifluoromethylphenyl, Pyrazole Not reported
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Variable ~300–400 Sulfamoyl, Methylpiperidine Antibacterial (moderate activity)
Key Observations :

Substituent Diversity :

  • The target compound uniquely combines cyclopropyl (on oxadiazole) and furan-2-yl (on isoxazole) groups, distinguishing it from simpler analogues like 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine . The cyclopropyl group may enhance metabolic stability compared to bulkier substituents (e.g., trifluoromethylphenyl in ).
  • Compounds with sulfamoyl groups (e.g., ) exhibit antibacterial activity, suggesting that the target compound’s furan and isoxazole groups could similarly influence biological interactions, though this remains unverified in the evidence.

Molecular Weight and Complexity :

  • The target compound’s higher molecular weight (354.4 vs. 229.28 in ) reflects its additional functional groups, which may impact pharmacokinetics (e.g., reduced solubility but increased membrane permeability).

Pharmacological and Physicochemical Implications

  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, which could extend the half-life of the target compound relative to derivatives with alkyl or aryl groups .
  • Bioactivity : Piperidine-oxadiazole hybrids (e.g., ) show antibacterial activity, implying that the target compound’s furan-linked isoxazole moiety might interact with microbial enzymes or membranes. However, the absence of sulfamoyl or charged groups (common in antibacterials) could limit this activity .

Preparation Methods

Cycloisomerization of Propargylic Amides

Propargylic amides derived from furan-2-carbaldehyde undergo cycloisomerization in the presence of silica gel, yielding 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid derivatives. Mukku et al. reported that irradiating a mixture of TosMIC (toluenesulfonylmethyl isocyanide), furan-2-carbaldehyde, and potassium phosphate in isopropyl alcohol at 65°C for 8 minutes produces 4,5-disubstituted oxazolines, which isomerize to oxazoles under mild acidic conditions.

Acid Chloride Formation

The carboxylic acid intermediate is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example, treatment of 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid with excess thionyl chloride at 0°C for 2 hours yields the acyl chloride, as confirmed by the disappearance of the carbonyl stretch at 1700 cm⁻¹ in IR spectroscopy.

Synthesis of the 5-Cyclopropyl-1,3,4-Oxadiazol-2-yl Group

The 1,3,4-oxadiazole ring is constructed via cyclocarbonylation of hydrazides.

Hydrazide Preparation

Cyclopropanecarboxylic acid is treated with hydrazine hydrate in ethanol under reflux to form cyclopropanecarbohydrazide. The reaction progress is monitored by thin-layer chromatography (TLC), with completion indicated by the absence of the starting acid’s spot.

Cyclocarbonylation with Triphosgene

The hydrazide intermediate is cyclized using triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0°C. This step generates the 5-cyclopropyl-1,3,4-oxadiazol-2-yl scaffold, with reaction completion verified via ¹H-NMR by the disappearance of NH₂ signals at δ 4.2–4.5 ppm.

Functionalization of the Piperidine Core

Acylation at the Piperidine Nitrogen

The piperidine nitrogen is acylated with the 1,2-oxazole-3-carbonyl chloride. Schotten-Baumann conditions (aqueous NaOH, dichloromethane) facilitate this reaction, yielding 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine. Excess acyl chloride ensures complete conversion, with the product purified via recrystallization from ethanol.

Final Assembly and Characterization

The target compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using spectroscopic methods:

  • ¹H-NMR : Signals at δ 6.60–6.84 ppm (furan protons), δ 3.84 ppm (piperidine CH₂), and δ 1.20–1.45 ppm (cyclopropyl CH₂).

  • IR : Peaks at 1775 cm⁻¹ (oxadiazole C=O) and 1660 cm⁻¹ (amide C=O).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)ConditionsReference
Oxazole formationMicrowave-assisted cyclization8565°C, 8 min, 350 W
Oxadiazole cyclizationTriphosgene-mediated780°C, DCM, 2 h
Piperidine acylationSchotten-Baumann92RT, NaOH, 1 h
Oxadiazole couplingNucleophilic substitution65DMF, 80°C, 12 h

Challenges and Optimization Strategies

  • Regioselectivity in Oxazole Formation : Electron-rich furan substituents direct cyclization to the 5-position, as evidenced by NOE correlations in NMR.

  • Stability of Intermediates : Hydrazides derived from cyclopropanecarboxylic acid are prone to decomposition; thus, in-situ cyclocarbonylation with triphosgene is recommended.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from bis-acylated byproducts .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine?

Methodological Answer: The synthesis typically involves two key steps:

Oxadiazole Ring Formation : React hydrazide derivatives with carbon disulfide under basic conditions to form 1,3,4-oxadiazole intermediates (e.g., cyclopropane-substituted hydrazides). This step often requires refluxing in ethanol or THF for 4–6 hours, monitored by TLC .

Coupling Reactions : Use peptide coupling agents (e.g., HATU or DCC) to conjugate the oxadiazole-piperidine intermediate with 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid. Purification via column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane gradients is critical for isolating the final product .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • X-ray Crystallography : Use SHELXL for small-molecule refinement to confirm stereochemistry and bond angles .
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., HSQC, HMBC) to verify piperidine ring conformation, oxadiazole substitution, and furan-oxazole connectivity. For example, the cyclopropyl group shows characteristic 1H^1H signals at δ 0.5–1.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z values with theoretical molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₈H₁₇N₃O₄: 352.1294) .

Q. What preliminary assays are recommended for assessing biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ for kinase activity).
  • Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). IC₅₀ values <10 µM warrant further study .
  • Cytotoxicity Profiling : Use MTT assays on HEK-293 and cancer cell lines (e.g., HeLa) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the oxadiazole (e.g., replace cyclopropyl with isopropyl) and furan-oxazole moieties (e.g., substitute furan with thiophene).
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., oxadiazole N/O atoms) and hydrophobic regions (cyclopropane) .
  • Data Analysis : Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Eₛ) parameters to quantify substituent effects .

Example SAR Findings:

Substituent (R)LogPIC₅₀ (µM, Kinase X)
Cyclopropyl2.10.8
Isopropyl2.41.5
Phenyl3.0>10

Q. What strategies resolve contradictions in biological data across assay platforms?

Methodological Answer:

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition).
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to check for rapid degradation, which may explain discrepancies between in vitro and in vivo results .
  • Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions that may skew activity .

Q. How can computational modeling enhance understanding of its mechanism?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets (e.g., 50 ns trajectories in GROMACS) to assess conformational stability.
  • Docking Studies : Use AutoDock Vina to predict binding poses in kinase domains (e.g., PDB 3QKK). Focus on π-π stacking between oxadiazole and phenylalanine residues .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthesis .

Q. What crystallographic techniques optimize structural refinement for derivatives?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets (>1.0 Å).
  • Refinement in SHELXL : Apply anisotropic displacement parameters and restrain cyclopropane geometries (C–C bonds: 1.5 Å; angles: 60°) .
  • Twinned Data Handling : For challenging crystals, use TWINLAW to identify twin laws and refine with HKLF5 format .

Q. How should researchers approach scale-up synthesis without compromising purity?

Methodological Answer:

  • Process Chemistry Optimization : Replace DCM with ethyl acetate in coupling steps for greener synthesis.
  • Continuous Flow Systems : Implement plug-flow reactors for oxadiazole formation to enhance reproducibility (residence time: 30 min, 80°C) .
  • Quality Control : Use in-line PAT tools (e.g., ReactIR) to monitor reaction progression and impurities .

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